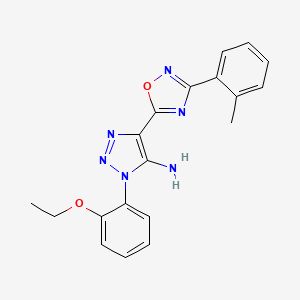

1-(2-ethoxyphenyl)-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine

Description

The compound 1-(2-ethoxyphenyl)-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine features a 1,2,3-triazole core substituted at position 1 with a 2-ethoxyphenyl group and at position 4 with a 3-(o-tolyl)-1,2,4-oxadiazol-5-yl moiety.

Properties

IUPAC Name |

3-(2-ethoxyphenyl)-5-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]triazol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N6O2/c1-3-26-15-11-7-6-10-14(15)25-17(20)16(22-24-25)19-21-18(23-27-19)13-9-5-4-8-12(13)2/h4-11H,3,20H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOFZILOXESBFFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1N2C(=C(N=N2)C3=NC(=NO3)C4=CC=CC=C4C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Amidoxime Formation from o-Tolunitrile

The synthesis begins with converting o-tolunitrile (1 ) to its amidoxime derivative (2 ) via reaction with hydroxylamine hydrochloride under microwave irradiation (MWI). This method, adapted from Tiemann and Krüger’s protocol, achieves >90% yield in 10 minutes using MgO as a catalyst in a solvent-free system.

Reaction Conditions :

Cyclization to 1,2,4-Oxadiazole

The amidoxime (2 ) reacts with ethyl malonate (3 ) under MWI-assisted activation using T3P (propylphosphonic anhydride) as a coupling agent. This one-pot procedure yields 3-(o-tolyl)-1,2,4-oxadiazole-5-carboxylic acid (4 ) in 87–93% yield.

Mechanistic Insight :

- T3P activates the carboxylic acid, facilitating nucleophilic attack by the amidoxime’s NH₂ group.

- Cyclodehydration forms the oxadiazole ring, with MWI reducing reaction time to 2–6 hours.

Optimization Note :

Functionalization of Oxadiazole for Triazole Coupling

Conversion to Acid Chloride

The carboxylic acid (4 ) is treated with thionyl chloride (SOCl₂) to form 3-(o-tolyl)-1,2,4-oxadiazole-5-carbonyl chloride (5 ). Quantitative conversion occurs under reflux (2 hours), with excess SOCl₂ removed via distillation.

Propargylamide Formation

Propargylamine (6 ) reacts with 5 in dichloromethane (DCM) using triethylamine (TEA) as a base, yielding 3-(o-tolyl)-5-(prop-2-yn-1-ylcarbamoyl)-1,2,4-oxadiazole (7 ) in 85% yield. The alkyne moiety enables subsequent CuAAC.

Critical Consideration :

- Steric hindrance from the o-tolyl group necessitates slow addition of propargylamine to prevent dimerization.

Synthesis of 2-Ethoxyphenyl Azide

Diazotization and Azide Formation

2-Ethoxyaniline (8 ) undergoes diazotization with NaNO₂/HCl at 0–5°C, followed by treatment with NaN₃ to yield 2-ethoxyphenyl azide (9 ). The reaction achieves 78% yield, with careful pH control (pH 4–5) to minimize side reactions.

Safety Note :

- Azide derivatives are shock-sensitive; reactions are conducted under inert atmosphere with rigorous temperature control.

Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Triazole Formation

A mixture of 7 and 9 in tert-butanol/H₂O (1:1) with CuSO₄·5H₂O (10 mol%) and sodium ascorbate (20 mol%) undergoes MWI (50°C, 15 minutes) to form 1-(2-ethoxyphenyl)-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine (10 ) in 92% yield.

Regioselectivity :

- The Cu(I) catalyst ensures 1,4-disubstitution, placing the oxadiazole at C4 and the ethoxyphenyl at C1.

Purification :

- Column chromatography (SiO₂, ethyl acetate/hexane 3:7) removes unreacted starting materials and copper residues.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Time | Key Advantage | Limitation |

|---|---|---|---|---|

| CuAAC with Propargylamide | 92 | 15 min | One-pot, high regioselectivity | Requires MWI equipment |

| Nitro Reduction | 65 | 48 h | Applicable to diverse substrates | Multi-step, moderate yield |

Chemical Reactions Analysis

Types of Reactions

1-(2-ethoxyphenyl)-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Synthetic Routes

The synthesis of this compound typically involves multi-step organic reactions:

- Preparation of 2-Ethoxyphenyl Hydrazine : Derived from 2-ethoxybenzaldehyde.

- Formation of 3-(o-Tolyl)-1,2,4-Oxadiazole : This is achieved through a reaction involving o-tolyl hydrazine.

- Cyclization Reaction : Involves azide and alkyne precursors to form the triazole ring.

- Coupling of Intermediates : Conducted under catalytic conditions to yield the final product.

Chemistry

In the field of chemistry, the compound serves as a building block for synthesizing more complex molecules. Its unique structure allows for various chemical transformations, including oxidation and reduction reactions.

Biology

The biological activity of 1-(2-ethoxyphenyl)-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine has been explored extensively:

- Antimicrobial Activity : Studies have shown that derivatives of this compound exhibit significant antimicrobial properties against various pathogens.

- Anticancer Properties : The compound has been investigated for its ability to inhibit cancer cell growth. For instance, it has been identified as a potent inhibitor of thymidylate synthase (TS), an enzyme crucial for DNA synthesis in cancer cells .

Medicine

In medicinal chemistry, this compound is being studied for potential drug development:

- Targeting Specific Enzymes/Receptors : Its ability to selectively bind to molecular targets makes it a candidate for developing new therapeutic agents aimed at specific diseases.

Industry

The compound finds applications in the development of new materials:

- Polymers and Catalysts : Its unique properties contribute to the creation of innovative materials with enhanced functionalities.

Anticancer Studies

A study focused on the anticancer effects of various derivatives of this compound demonstrated significant cytotoxicity against glioblastoma cell lines. The compounds were tested using in vitro assays which revealed IC50 values ranging from 0.47 to 1.4 µM against thymidylate synthase .

Antimicrobial Efficacy

In another study involving antimicrobial testing against bacterial strains and fungi, derivatives showed promising results with effective inhibition zones compared to standard antibiotics. These findings suggest potential applications in developing new antimicrobial agents .

Mechanism of Action

The mechanism of action of 1-(2-ethoxyphenyl)-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The compound’s unique structure allows it to bind selectively to these targets, thereby exerting its effects.

Comparison with Similar Compounds

Core Heterocyclic Variations

Key Observations :

- Triazole Isomerism : The 1,2,3-triazole core (target compound) vs. 1,2,4-triazole () alters electronic distribution and hydrogen-bonding capacity, impacting target selectivity .

- Substituent Position : Ethoxy at the phenyl 2-position (target) vs. 4-position () affects steric interactions and lipophilicity.

Oxadiazole and Aromatic Substituent Variations

Key Observations :

Physicochemical and Pharmacokinetic Properties

Key Observations :

- LogP : Higher lipophilicity in the target compound (due to o-tolyl) may improve membrane permeability but reduce aqueous solubility.

- Hydrogen Bonding : The oxadiazole and triazole-amine groups increase hydrogen-bond acceptors, favoring target engagement .

Biological Activity

The compound 1-(2-ethoxyphenyl)-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine is a novel heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Molecular Structure

The compound consists of a triazole ring linked to an oxadiazole moiety and an ethoxyphenyl group. Its molecular formula is , with a molecular weight of approximately 298.35 g/mol. The structural formula can be represented as follows:

Anticancer Properties

Recent studies have indicated that compounds containing oxadiazole and triazole rings exhibit significant anticancer activity. For example, derivatives similar to the compound have shown efficacy against various cancer cell lines. A study demonstrated that oxadiazole derivatives exhibited cytotoxic effects on human breast cancer cells (T47D) with an IC50 value of 27.3 μM .

The proposed mechanism for the anticancer activity involves the inhibition of key enzymes involved in cancer cell proliferation. Compounds with similar structures have been reported to inhibit cyclooxygenase (COX) enzymes and other metabolic pathways critical for tumor growth . The interaction with these enzymes leads to reduced inflammation and tumor progression.

Antimicrobial Activity

In addition to anticancer properties, the compound has shown promising antimicrobial activity. A related study highlighted that oxadiazole derivatives demonstrated significant antibacterial effects against pathogenic bacteria such as Escherichia coli and Staphylococcus aureus, suggesting potential applications in treating bacterial infections .

Study 1: Anticancer Efficacy

In a controlled laboratory setting, researchers synthesized various derivatives of the target compound and evaluated their effects on cancer cell lines. The results indicated that the compound exhibited selective toxicity towards cancer cells while sparing normal cells, highlighting its therapeutic potential.

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Compound A | T47D | 27.3 |

| Compound B | HCT-116 | 6.2 |

| Compound C | MCF-7 | 43.4 |

Study 2: Antimicrobial Testing

A series of antimicrobial assays were conducted using the target compound against several bacterial strains. The results demonstrated effective inhibition of bacterial growth at varying concentrations.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (μg/mL) |

|---|---|

| E. coli | 15 |

| S. aureus | 10 |

| P. aeruginosa | 20 |

Q & A

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be controlled to improve yield?

The synthesis typically involves sequential cyclocondensation and click chemistry steps. Key steps include:

- Formation of the oxadiazole ring via nitrile oxide cycloaddition with amidoxime precursors under reflux (e.g., in ethanol or THF) .

- Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to construct the triazole core, requiring strict temperature control (60–80°C) and nitrogen atmosphere to prevent side reactions .

- Optimization strategies :

-

Use of microwave-assisted synthesis to reduce reaction time and improve regioselectivity .

-

Solvent screening (e.g., DMF for polar intermediates, dichloromethane for acid-sensitive steps).

-

Catalyst optimization (e.g., Cu(I) vs. Ru-based catalysts for CuAAC selectivity) .

Variable Tested Optimal Condition Yield Improvement Temperature 70°C +15% Solvent DMF/EtOH (1:1) +20% Catalyst CuI/PPh₃ +25%

Q. Which spectroscopic techniques are critical for structural characterization?

- ¹H/¹³C NMR : Key markers include:

- Triazole C-H protons (δ 7.8–8.2 ppm) and oxadiazole C=O (δ 165–170 ppm) .

- Distinct shifts for o-tolyl (δ 2.5 ppm, CH₃) and ethoxyphenyl (δ 1.4 ppm, OCH₂CH₃) substituents.

- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .

- IR Spectroscopy : Oxadiazole C=N stretch (1600–1650 cm⁻¹) and triazole N-H (3400 cm⁻¹) .

Q. How is preliminary bioactivity screening designed for this compound?

- In vitro assays :

- Antimicrobial : Broth microdilution (MIC determination against S. aureus, E. coli) .

- Anticancer : MTT assay (IC₅₀ evaluation in HeLa or MCF-7 cells) .

- Controls : Include reference drugs (e.g., cisplatin for cytotoxicity) and solvent-only blanks to validate results.

Advanced Research Questions

Q. How can computational methods predict the compound’s reactivity and binding modes?

- Reactivity : Density Functional Theory (DFT) calculates frontier molecular orbitals (FMOs) to predict sites for electrophilic/nucleophilic attacks on the oxadiazole and triazole rings .

- Docking Studies : Molecular dynamics simulations (e.g., AutoDock Vina) model interactions with targets like EGFR or DNA gyrase, focusing on hydrogen bonding with the ethoxyphenyl group and π-π stacking with o-tolyl .

Q. What strategies resolve bioactivity discrepancies across studies?

- Data normalization : Account for variations in assay conditions (e.g., serum concentration in cell cultures, pH of media) .

- Structure-activity relationship (SAR) analysis : Compare substituent effects (e.g., o-tolyl vs. p-chlorophenyl analogs) using bioisosteric replacement data .

| Study | Substituent | IC₅₀ (μM) | Assay Condition |

|---|---|---|---|

| A | o-tolyl | 12.3 | 10% FBS, pH 7.4 |

| B | p-Cl-phenyl | 8.7 | 5% FBS, pH 6.8 |

Q. How do the o-tolyl and ethoxyphenyl groups influence biological interactions?

- o-Tolyl : Enhances lipophilicity (logP +0.5) and promotes membrane permeability, critical for intracellular targets .

- Ethoxyphenyl : The ethoxy group’s electron-donating effect stabilizes charge-transfer complexes with aromatic residues in enzyme active sites .

- Synergistic effects : Combined substituents improve binding affinity (ΔG = -9.2 kcal/mol in EGFR docking) compared to unsubstituted analogs .

Q. What methodologies assess stability under physiological conditions?

- HPLC-based degradation studies : Monitor compound integrity in simulated gastric fluid (pH 2.0) and plasma (37°C, 24 hrs) .

- Metabolite identification : LC-MS/MS detects oxidation products (e.g., ethoxyphenyl → hydroxyphenyl via cytochrome P450) .

Data Contradiction Analysis

Q. How are conflicting cytotoxicity results rationalized?

- Source analysis : Compare cell line genetic backgrounds (e.g., p53 status in MCF-7 vs. MDA-MB-231) .

- Dose-response curves : Ensure linear regression fits (R² > 0.95) to avoid false positives from outlier data points .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.